molecular formula C15H16BF2NO2 B13043564 5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline

5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline

Cat. No.: B13043564
M. Wt: 291.10 g/mol
InChI Key: SVTLXGSWLGDTDO-UHFFFAOYSA-N
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Description

5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of two fluorine atoms at positions 5 and 7 on the quinoline ring, and a boronic ester group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-difluoroquinoline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Catalysts: Palladium-based catalysts, such as palladium acetate or palladium chloride, are often employed to facilitate the coupling reaction between the quinoline derivative and the boronic ester.

    Temperature and Time: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles, such as amines or thiols.

    Coupling Reactions: The boronic ester group allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions, leading to the formation of various quinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like THF or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes for imaging biological systems, due to its potential fluorescence properties.

    Industry: The compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline involves its interaction with specific molecular targets and pathways. The boronic ester group allows the compound to form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The fluorine atoms enhance the compound’s stability and bioavailability, contributing to its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and the boronic ester group allows for versatile reactivity and a wide range of applications in various fields.

Properties

Molecular Formula

C15H16BF2NO2

Molecular Weight

291.10 g/mol

IUPAC Name

5,7-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C15H16BF2NO2/c1-14(2)15(3,4)21-16(20-14)10-5-6-19-12-8-9(17)7-11(18)13(10)12/h5-8H,1-4H3

InChI Key

SVTLXGSWLGDTDO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC(=CC3=NC=C2)F)F

Origin of Product

United States

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